2,2-difluorocyclopropane-1-carbohydrazide
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Overview
Description
2,2-difluorocyclopropane-1-carbohydrazide is an organic compound with the molecular formula C4H6F2N2O. It is a derivative of cyclopropane, where two hydrogen atoms are replaced by fluorine atoms, and the cyclopropane ring is substituted with a carbohydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluorocyclopropane-1-carbohydrazide typically involves the cyclopropanation of suitable precursors. One common method involves the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst. This reaction yields the cyclopropanation products, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-difluorocyclopropane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The fluorine atoms in the cyclopropane ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropane-1-carboxylic acid derivatives, while reduction can produce amines or other reduced forms of the carbohydrazide group .
Scientific Research Applications
2,2-difluorocyclopropane-1-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-difluorocyclopropane-1-carbohydrazide involves its interaction with molecular targets through its functional groups. The fluorine atoms can influence the compound’s reactivity and binding affinity, while the carbohydrazide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,2-difluorocyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
1,1-difluorocyclopropane: Lacks the carbohydrazide group, making it less reactive in certain contexts.
Cyclopropanecarboxylic acid: Non-fluorinated analog with different chemical properties.
Uniqueness
2,2-difluorocyclopropane-1-carbohydrazide is unique due to the presence of both fluorine atoms and the carbohydrazide group. This combination imparts distinct reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
1452467-99-0 |
---|---|
Molecular Formula |
C4H6F2N2O |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
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